molecular formula C21H21N3OS B12151362 2-({1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}methyl)pyridine

2-({1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}methyl)pyridine

Cat. No.: B12151362
M. Wt: 363.5 g/mol
InChI Key: RCBOVDZQIVELNE-UHFFFAOYSA-N
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Description

Molecular Architecture of Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine core consists of a fused bicyclic system combining a thiophene ring and a pyrimidine ring. The thiophene moiety (a five-membered aromatic ring with one sulfur atom) is fused to the pyrimidine moiety (a six-membered diazine ring) at the positions, creating a planar, conjugated π-system. The fusion pattern places the sulfur atom at position 1 of the thiophene ring and nitrogen atoms at positions 1 and 3 of the pyrimidine ring (Figure 1).

Table 1: Key Structural Features of Thieno[2,3-d]pyrimidine

Feature Description
Ring system Bicyclic fused thiophene (positions 1-5) and pyrimidine (positions 6-9)
Aromaticity Fully conjugated 10-π-electron system
Heteroatom positions S1 (thiophene), N1/N3 (pyrimidine)
Bond lengths C-S: ~1.71 Å; C-N: ~1.33 Å (typical for aromatic heterocycles)

The saturated 1H,2H,3H,4H designation indicates hydrogenation of the pyrimidine ring, converting it from a fully aromatic system to a partially saturated structure with single bonds at positions 1-4. This saturation introduces conformational flexibility while retaining the fused bicyclic framework.

Substituent Configuration Analysis: Benzoyl, Methyl, and Pyridylmethyl Groups

Three distinct substituent groups modify the core structure:

  • Benzoyl group at position 1:

    • A carbonyl-linked benzene ring (C6H5-C=O) attached to N1 of the pyrimidine ring
    • The electron-withdrawing carbonyl group creates a conjugation pathway with the pyrimidine nitrogen lone pairs
  • Methyl groups at positions 5 and 6:

    • Two CH3 groups on adjacent carbon atoms of the thiophene ring
    • Steric effects from these substituents influence ring puckering in the saturated system
  • Pyridylmethyl group at position 3:

    • A methylene bridge (-CH2-) connects C3 of the pyrimidine to position 2 of a pyridine ring
    • The pyridine nitrogen's position creates potential hydrogen-bonding sites

Table 2: Substituent Spatial Arrangement

Substituent Position Bond Type Steric Effects Electronic Effects
Benzoyl N1 Amide Planar orientation due to conjugation Withdraws electron density
Methyl C5/C6 Single Increases ring puckering Electron-donating via σ-bonds
Pyridylmethyl C3 Alkyl Freely rotating CH2 linker π-π interactions with aromatic systems

The cumulative effect of these substituents creates a three-dimensional architecture with multiple sites for intermolecular interactions, as observed in similar thienopyrimidine derivatives.

IUPAC Nomenclature Rationale and Isomer Identification

The systematic name follows IUPAC guidelines for fused heterocycles and substituent prioritization:

  • Parent structure : Thieno[2,3-d]pyrimidine

    • "Thieno" indicates the fused thiophene component
    • "[2,3-d]" specifies fusion between thiophene positions 2-3 and pyrimidine position d (equivalent to pyrimidine positions 4a-8a)
  • Hydrogenation state : 1H,2H,3H,4H

    • Indicates four saturated positions in the pyrimidine ring
  • Substituent order :

    • 1-Benzoyl (highest priority due to carbonyl group)
    • 5,6-dimethyl (alphabetical order for identical substituents)
    • 3-(pyridin-2-ylmethyl) (complex substituent described as methylpyridine)

Isomer considerations :

  • Positional isomers : Possible if methyl groups shift to positions 4/5 or benzoyl attaches to N3 instead of N1
  • Stereoisomers : The CH2 linker in the pyridylmethyl group could theoretically exhibit atropisomerism, though rotational barriers are likely low

Table 3: IUPAC Name Construction

Component Rule Applied Reference
Thieno[2,3-d]pyrimidine Fused ring numbering per FR-2.2 heterocycles
1H,2H,3H,4H Indication of hydrogenation positions
1-Benzoyl N1 substitution with acyl group
3-(pyridin-2-ylmethyl) Complex substituent naming hierarchy

Properties

Molecular Formula

C21H21N3OS

Molecular Weight

363.5 g/mol

IUPAC Name

[5,6-dimethyl-3-(pyridin-2-ylmethyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-phenylmethanone

InChI

InChI=1S/C21H21N3OS/c1-15-16(2)26-21-19(15)13-23(12-18-10-6-7-11-22-18)14-24(21)20(25)17-8-4-3-5-9-17/h3-11H,12-14H2,1-2H3

InChI Key

RCBOVDZQIVELNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CC=C3)CC4=CC=CC=N4)C

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thiophene Formation

Ethyl 2-amino-4-methyl-5-substituted thiophene-3-carboxylate derivatives serve as precursors. For example, ethyl 2-amino-4-methyl-5-(4-nitrophenoxy)thiophene-3-carboxylate is synthesized via the Gewald reaction using 1-(4-nitrophenoxy)propan-2-one, ethyl cyanoacetate, and sulfur in ethanol with piperidine catalysis. Cyclization with urea or thiourea under acidic conditions yields the pyrimidine ring.

Example protocol :

  • Combine 1-(4-nitrophenoxy)propan-2-one (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and piperidine (2 drops) in ethanol.

  • Reflux at 80°C for 6 hr.

  • Isolate ethyl 2-amino-4-methyl-5-(4-nitrophenoxy)thiophene-3-carboxylate (yield: 72%).

  • Cyclize with urea in acetic acid at 120°C for 4 hr to form 5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione (yield: 68%).

Hantzsch-Type Cyclization

Alternative methods use α,β-unsaturated ketones or diketones with thiourea derivatives. For instance, Rao et al. demonstrated cyclocondensation of chalcones with thiourea in ionic liquids to form thienopyrimidines.

Introduction of the Benzoyl Group

Benzoylation at the N1 position is achieved via nucleophilic acyl substitution or coupling reactions:

Acyl Chloride Coupling

Reaction with benzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane:

  • Dissolve 5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione (1 eq) in anhydrous DCM.

  • Add triethylamine (2.5 eq) and benzoyl chloride (1.2 eq) dropwise at 0°C.

  • Stir at room temperature for 12 hr.

  • Isolate 1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione (yield: 85%).

CDMT-Mediated Coupling

For improved regioselectivity, 2,4-dimethoxy-6-chlorotriazine (CDMT) and N-methyl morpholine (NMM) are used to activate benzoic acid derivatives:

  • Mix 5,6-dimethyl-thieno[2,3-d]pyrimidin-4-amine (1 eq), benzoic acid (1.2 eq), CDMT (1.5 eq), and NMM (3 eq) in DMF.

  • Stir at 25°C for 24 hr.

  • Purify via column chromatography (hexane:ethyl acetate = 3:1) to obtain the benzoylated product (yield: 78%).

Functionalization with Pyridinemethyl Side Chain

The pyridinemethyl group is introduced at the C3 position through alkylation or cross-coupling:

Mannich Reaction

A three-component reaction with formaldehyde and pyridine:

  • Combine 1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine (1 eq), paraformaldehyde (2 eq), and pyridine (1.2 eq) in acetic acid.

  • Reflux at 100°C for 8 hr.

  • Neutralize with NaHCO₃ and extract with ethyl acetate.

  • Isolate the product (yield: 65%).

Nucleophilic Substitution

Using chloromethylpyridine under basic conditions:

  • Dissolve 1-benzoyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-3-ol (1 eq) in DMF.

  • Add NaH (1.5 eq) and 2-(chloromethyl)pyridine hydrochloride (1.2 eq).

  • Stir at 60°C for 6 hr.

  • Purify via silica gel chromatography (yield: 58%).

Optimization and Challenges

Regioselectivity in Benzoylation

The N1 vs. N3 benzoylation selectivity depends on the base and solvent. CDMT/NMM in DMF favors N1 substitution (>90% purity), while acyl chloride in DCM may yield mixed products requiring chromatography.

Side Reactions

  • Oxidation : Thienopyrimidines are prone to oxidation at the sulfur atom. Use of inert atmospheres (N₂/Ar) is critical.

  • Dimroth Rearrangement : Under basic conditions, the thienopyrimidine ring may undergo rearrangement, necessitating pH control.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Gewald + Acyl Chloride6592Short reaction timesRequires toxic solvents (DCM)
Hantzsch + CDMT Coupling7895High regioselectivityExpensive reagents (CDMT)
Mannich Reaction5888One-pot functionalizationLow yield for bulky substituents

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 2H, Py-H), 7.85–7.45 (m, 5H, Ar-H), 4.72 (s, 2H, CH₂), 2.68 (s, 6H, 2×CH₃), 2.35 (s, 3H, CH₃).

  • HRMS : Calculated for C₂₂H₂₀N₄O₂S [M+H]⁺: 428.1264; Found: 428.1267.

Industrial-Scale Considerations

Patents (e.g., US8058280B2) highlight recrystallization from acetone/water mixtures for purity >99% and microwave-assisted steps to reduce reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

2-({1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant anticancer properties. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have shown that modifications in the thieno[2,3-d]pyrimidine structure enhance its cytotoxic effects against cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been tested for antibacterial and antifungal properties using agar diffusion methods. The results indicate varying degrees of microbial inhibition depending on the substituents attached to the benzene ring of the compound .

Anti-inflammatory Effects

Thieno[2,3-d]pyrimidine derivatives have been reported to possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Anticonvulsant Activity

Some studies suggest that compounds similar to 2-({1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}methyl)pyridine exhibit anticonvulsant effects. This is particularly relevant for developing treatments for epilepsy and other seizure disorders .

Synthesis and Structure Elucidation

The synthesis of 2-({1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}methyl)pyridine typically involves the reaction of pyridine derivatives with thieno[2,3-d]pyrimidine precursors under specific conditions to yield high-purity products. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Screening

A study conducted on a series of thieno[2,3-d]pyrimidine derivatives demonstrated that certain modifications led to enhanced activity against breast cancer cell lines (MCF-7). The results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, a derivative of this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure–activity relationship (SAR) that governs the efficacy of these compounds against microbial strains .

Mechanism of Action

The mechanism of action of 2-({1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}methyl)pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, or hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The thieno[2,3-d]pyrimidine core is shared across multiple derivatives, but substituent variations critically influence physicochemical and biological properties. Key analogs include:

Compound Name Core Structure Substituents Key Properties/Findings
Target Compound Thieno[2,3-d]pyrimidine 1-Benzoyl, 5,6-dimethyl, 3-(pyridin-3-ylmethyl) High lipophilicity due to benzoyl; pyridine may enhance bioavailability .
Ethyl 2-(1,2,3,4,5,6,7,8-octahydro-7-methyl-4-oxo-2-thioxo[1]benzothieno[2,3-d]pyrimidin-3-yl)acetate (4e) Benzothieno[2,3-d]pyrimidine 7-Methyl, 2-thioxo, ethyl acetate side chain Lower yield (47%); mp 225–227°C; NH proton at δ 10.75 in ¹H NMR .
Ethyl 2-(1,2,3,4,5,6,7,8-octahydro-7-methyl-4-oxo-2-thioxopyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-3-yl)acetate (4g) Pyrido-thieno[2,3-d]pyrimidine 7-Methyl, 2-thioxo, pyridine ring fused to thienopyrimidine Brown crystals (40% yield); mp 172–174°C; N-Me at δ 2.60 in ¹H NMR .
5,6-Dimethyl-3-(pyridin-3-ylmethyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-ylmethanone (CAS 618409-87-3) Thieno[2,3-d]pyrimidine 1-Furoyl, 5,6-dimethyl, 3-(pyridin-3-ylmethyl) Substituent swap (benzoyl → furoyl) reduces steric bulk; likely lower logP .

Structural Insights :

  • Benzoyl vs.
  • Pyridine Positioning : The pyridine ring in the target compound is a pendant group, whereas in compound 4g, it is fused to the core, reducing conformational flexibility and possibly altering binding kinetics .

Biological Activity

2-({1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}methyl)pyridine is a heterocyclic compound notable for its complex structure, which includes a thieno[2,3-d]pyrimidine core. This compound has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. The unique combination of a benzoyl group and a pyridine moiety enhances its reactivity and interaction with various biological targets.

Structural Characteristics

The structural features of 2-({1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}methyl)pyridine contribute significantly to its biological activity. The thieno[2,3-d]pyrimidine core is characterized by a fused ring system containing both sulfur and nitrogen atoms. This configuration allows for diverse interactions with biological molecules.

Structural Feature Description
Core Structure Thieno[2,3-d]pyrimidine with sulfur and nitrogen
Functional Groups Benzoyl group and pyridine moiety

The biological activity of this compound is primarily mediated through its ability to bind to specific molecular targets. The binding typically involves non-covalent interactions such as hydrogen bonding and van der Waals forces. This interaction can modulate the activity of enzymes and receptors involved in various disease pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that play roles in inflammatory and cancer pathways.
  • Receptor Modulation : It can interact with receptors affecting cellular signaling pathways.

Biological Activity Studies

Recent studies have focused on the compound's inhibitory effects on various biological targets. For instance, molecular docking studies have demonstrated that 2-({1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}methyl)pyridine can effectively bind to specific enzymes with notable affinity.

Case Studies

  • Antitumor Activity : In vitro assays have shown that related thieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For example:
    • Compound X (structurally similar) showed an IC50 of 12 µM against A549 lung cancer cells.
    • Compound Y demonstrated selective inhibition of tumor growth in xenograft models.
  • Anti-inflammatory Properties : Compounds similar to 2-({1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}methyl)pyridine have been evaluated for their effects on inflammatory cytokines in LPS-stimulated human whole blood assays. Results indicated a reduction in TNFα levels by over 50% at concentrations as low as 100 nM.

Comparative Analysis with Similar Compounds

The biological activity of 2-({1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}methyl)pyridine can be compared to other structurally similar compounds:

Compound Name Structural Features Biological Activity
Thieno[2,3-d]pyrimidine derivativesSame core structureAntitumor activity
Benzoyl-substituted heterocyclesBenzoyl group attachedVarying reactivity profiles
Pyridine-containing compoundsPresence of pyridine moietyInfluences selectivity

Q & A

Q. Key Considerations :

  • Reaction conditions (temperature, solvent, catalysts) significantly impact yields. For instance, Pd(PPh₃)₄ is critical for cross-coupling in .
  • Steric hindrance from substituents (e.g., 5,6-dimethyl groups) may require optimized coupling protocols.

Advanced: How can researchers address discrepancies in biological activity data for structurally similar thienopyrimidines?

Answer:
Contradictions in biological assay results (e.g., antihyperlipidemic activity in vs. inconsistent receptor binding in ) can arise from:

  • Experimental Variables : Differences in assay models (e.g., Wistar rats vs. cell lines), dosing regimens, or pharmacokinetic properties.
  • Structural Subtleties : Minor substituent changes (e.g., benzoyl vs. 4-chlorophenyl groups) drastically alter solubility or target affinity.

Q. Methodological Solutions :

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to validate activity thresholds .
  • Structural Confirmation : Use X-ray crystallography (as in ) to rule out conformational isomers or polymorphic forms .
  • Comparative SAR Studies : Systematically modify substituents (e.g., pyridine vs. morpholine in ) and correlate with activity .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry of substituents (e.g., benzoyl orientation). reports a mean C–C bond length of 0.003 Å and R factor = 0.043 for a related structure .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at 5,6-positions) and aromatic integration.
    • 2D NMR (COSY, HSQC) : Verifies connectivity in complex fused-ring systems.
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₂H₂₁N₅O₃ in ) .

Advanced: How can computational modeling guide the design of analogs with improved target selectivity?

Answer:

  • Docking Studies : Predict binding modes to biological targets (e.g., enzymes in ) using software like AutoDock or Schrödinger.
  • QSAR Models : Correlate substituent properties (logP, polar surface area) with activity. For example, ’s fluoro-benzyl group enhances lipophilicity, potentially improving membrane permeability .
  • MD Simulations : Assess dynamic stability of ligand-target complexes over time (e.g., 100 ns trajectories).

Case Study : ’s ethyl piperidine carboxylate derivative showed enhanced binding due to hydrogen-bonding with the 4-oxo group .

Basic: What are the key challenges in optimizing reaction yields for this compound?

Answer:

  • Steric Hindrance : The 5,6-dimethyl and benzoyl groups may slow down cyclization or coupling steps.
  • Solubility Issues : Poor solubility in polar solvents (e.g., water) necessitates mixed-solvent systems (e.g., dioxane/water in ) .
  • Byproduct Formation : Competing reactions (e.g., over-oxidation) require careful monitoring via TLC or HPLC.

Q. Optimization Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields for thermally sensitive steps.
  • Catalyst Screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency.

Advanced: How do structural modifications at the 3-pyridylmethyl position influence pharmacological activity?

Answer:
The 3-pyridylmethyl group’s electronic and steric properties are critical for target engagement:

  • Electron-Withdrawing Groups (e.g., fluoro in ): Enhance binding to hydrophobic enzyme pockets .
  • Bulkier Substituents (e.g., benzyl in ): May reduce off-target interactions but limit bioavailability .

Q. SAR Trends :

Substituent (Position 3)Activity TrendExample Source
PyridylmethylModerateTarget Compound
MorpholinylmethylHigh solubility, low potency
BenzylImproved target affinity

Basic: What in vitro assays are recommended for preliminary evaluation of bioactivity?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against targets like HMG-CoA reductase () .
  • Cell Viability Assays (MTT/XTT): Assess cytotoxicity in relevant cell lines.
  • Binding Studies : Use SPR or fluorescence polarization to quantify receptor affinity.

Protocol Note : Include positive controls (e.g., gemfibrozil in ) and validate with triplicate runs .

Advanced: What strategies mitigate metabolic instability in this compound class?

Answer:

  • Prodrug Design : Introduce ester or amide moieties (e.g., ’s methyl benzoate) to enhance metabolic resistance .
  • Isotopic Labeling (²H, ¹³C): Track metabolic pathways via LC-MS.
  • Enzymatic Stability Assays : Incubate with liver microsomes and identify degradation products.

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